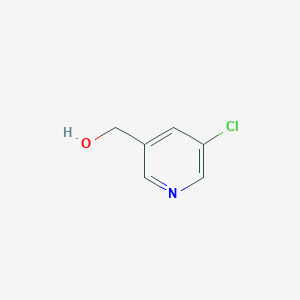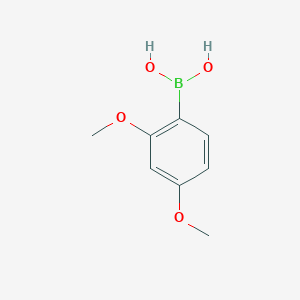
2,4-Dimethoxyphenylboronic acid
Overview
Description
2,4-Dimethoxyphenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a derivative of phenylboronic acid, where two methoxy groups are substituted at the 2 and 4 positions of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
2,4-Dimethoxyphenylboronic acid is primarily used as a reactant in metal-catalyzed Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are therefore the molecules involved in these reactions.
Mode of Action
The compound interacts with its targets through a process known as cross-coupling. In the Suzuki-Miyaura reaction, this compound is coupled with a suitable halide or pseudo-halide to form a new carbon-carbon bond . This reaction is facilitated by a palladium catalyst and a base .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The product of this reaction can undergo further transformations, leading to a wide range of downstream effects.
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The reaction is typically carried out in an organic solvent at elevated temperatures . The compound is stable under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxyphenylboronic acid can be synthesized through several methods. One common method involves the reaction of 2,4-dimethoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Another method includes the direct borylation of 2,4-dimethoxyphenyl halides using a palladium catalyst and a boron source such as bis(pinacolato)diboron .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions using palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Trifluoromethylation: The compound can react with copper catalysts to introduce trifluoromethyl groups, forming 2,4-dimethoxy-1-(trifluoromethyl)benzene.
Condensation and Debenzylation: It can be used to prepare hydroxy(trimethoxy)phenanthrene through cross-coupling with bromo(benzyloxy)methoxybenzaldehyde, followed by condensation and debenzylation.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Copper Catalysts: Employed in trifluoromethylation reactions.
Boron Reagents: Such as bis(pinacolato)diboron for borylation reactions.
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Trifluoromethylated Compounds: Produced via trifluoromethylation.
Phenanthrenes: Synthesized through condensation and debenzylation reactions.
Scientific Research Applications
2,4-Dimethoxyphenylboronic acid has numerous applications in scientific research:
Chemistry: Widely used in organic synthesis for forming carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Employed in the development of drugs and therapeutic agents.
Industry: Used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenylboronic Acid: Similar structure with methoxy groups at the 2 and 6 positions.
3,4-Dimethoxyphenylboronic Acid: Methoxy groups at the 3 and 4 positions.
3,5-Dimethoxyphenylboronic Acid: Methoxy groups at the 3 and 5 positions.
Uniqueness
2,4-Dimethoxyphenylboronic acid is unique due to the specific positioning of the methoxy groups, which can affect its electronic properties and reactivity. This positioning makes it particularly useful in certain cross-coupling reactions where regioselectivity is crucial .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTUYFKNCCBFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370232 | |
| Record name | 2,4-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133730-34-4 | |
| Record name | 2,4-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to study 2,4-Dimethoxyphenylboronic acid in this research?
A1: The research utilized several complementary spectroscopic methods to investigate the structural properties of this compound. These methods include:
- DFT (Density Functional Theory): This computational technique allows researchers to model the electronic structure and properties of molecules. []
- FT-Raman Spectroscopy: This technique utilizes the scattering of infrared light to provide information about molecular vibrations, offering insights into molecular structure and bonding. []
- FT-IR Spectroscopy: This technique measures the absorption of infrared light by molecules, providing a complementary fingerprint of molecular vibrations and functional groups. []
- Solution and Solid-State NMR Spectroscopy: These techniques exploit the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and interactions of molecules in different physical states. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
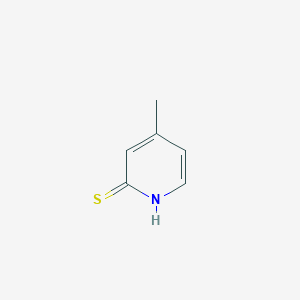

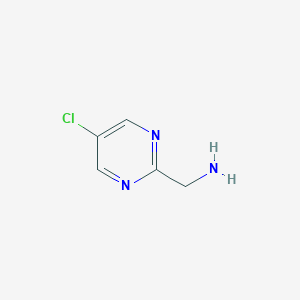
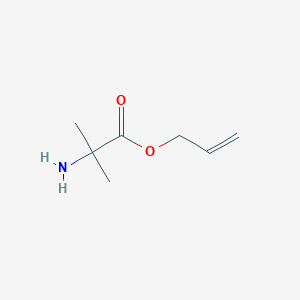
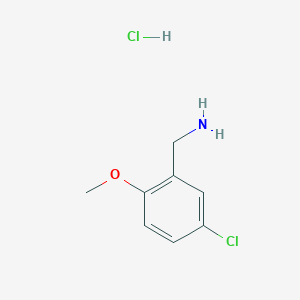
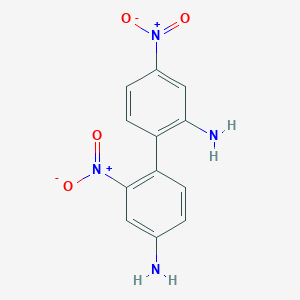
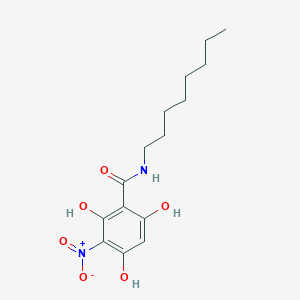
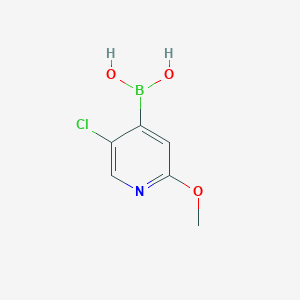
![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)
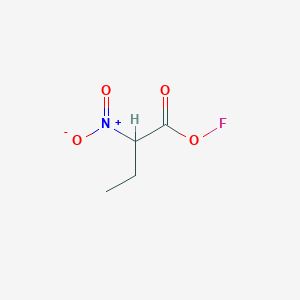
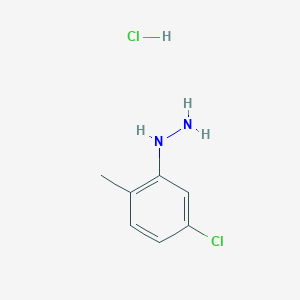
![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)
![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)
